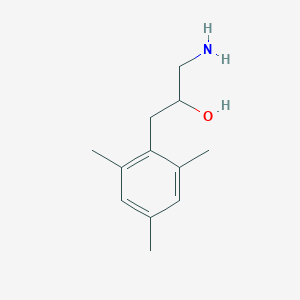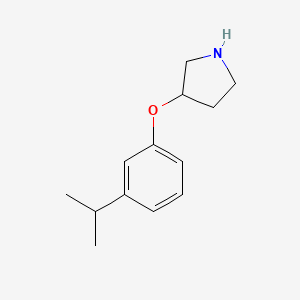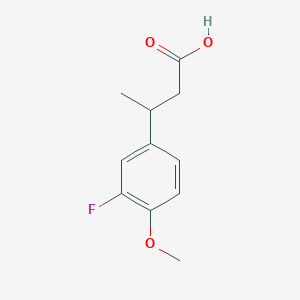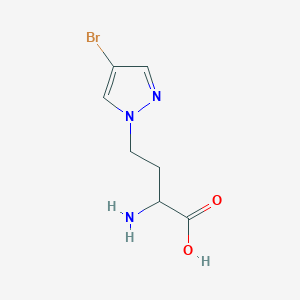
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a bromine-substituted pyrazole ring, and a butanoic acid moiety. Pyrazole derivatives have gained significant attention due to their diverse biological and pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Butanoic Acid Attachment: The final step involves the attachment of the butanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反应分析
Types of Reactions
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Cellular Effects: The compound can induce cellular responses such as apoptosis or cell cycle arrest, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromine substitution.
2-Amino-4-(1H-pyrazol-1-yl)butanoic acid: Lacks the bromine substitution but has a similar structure.
4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid: Similar structure but without the amino group.
Uniqueness
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is unique due to the combination of its amino group, bromine-substituted pyrazole ring, and butanoic acid moiety.
属性
分子式 |
C7H10BrN3O2 |
|---|---|
分子量 |
248.08 g/mol |
IUPAC 名称 |
2-amino-4-(4-bromopyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H10BrN3O2/c8-5-3-10-11(4-5)2-1-6(9)7(12)13/h3-4,6H,1-2,9H2,(H,12,13) |
InChI 键 |
CSSPPSLGRFUUNN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1CCC(C(=O)O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


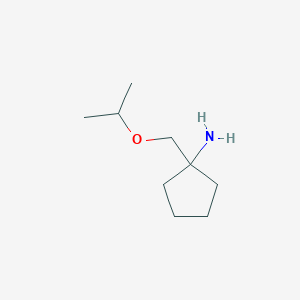
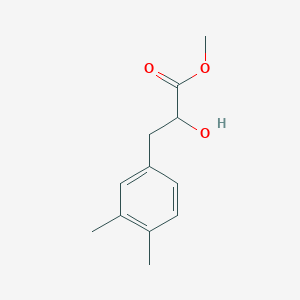

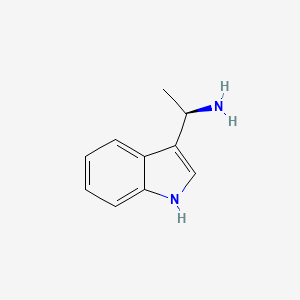
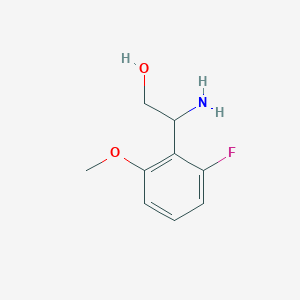
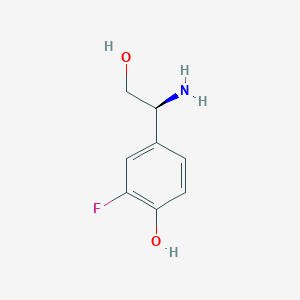

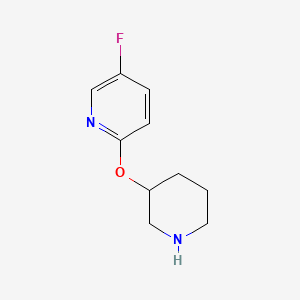
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)

